[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane
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Overview
Description
[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its structure consists of a cyclohexyl group attached to a chiral center, which is further bonded to two diphenylphosphanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane typically involves the following steps:
Formation of the Chiral Center: The chiral center is introduced through the reaction of cyclohexylmagnesium bromide with a suitable chiral auxiliary.
Phosphination: The intermediate is then reacted with diphenylphosphine chloride in the presence of a base such as triethylamine to form the desired phosphine ligand.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane undergoes various types of reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often serving as a catalyst.
Substitution: The ligand can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or a transition metal catalyst.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced organic compounds.
Substitution: Substituted phosphine ligands with different functional groups.
Scientific Research Applications
[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane is widely used in scientific research due to its role as a chiral ligand in asymmetric catalysis. Its applications include:
Chemistry: Used in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Utilized in the synthesis of chiral drugs, which can have different therapeutic effects based on their enantiomeric purity.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which [(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane exerts its effects involves its ability to coordinate with transition metals, forming complexes that can catalyze various chemical reactions. The chiral center in the ligand induces asymmetry in the catalytic process, leading to the preferential formation of one enantiomer over the other. This selectivity is crucial in the synthesis of enantiomerically pure compounds.
Comparison with Similar Compounds
[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane can be compared with other chiral phosphine ligands such as:
®-BINAP: A widely used chiral ligand in asymmetric hydrogenation and carbon-carbon bond-forming reactions.
(S)-Phos: Another chiral phosphine ligand known for its high enantioselectivity in various catalytic processes.
Uniqueness
The uniqueness of this compound lies in its specific chiral environment and its ability to induce high enantioselectivity in catalytic reactions. Its cyclohexyl group provides steric hindrance, which can enhance the selectivity of the catalytic process.
List of Similar Compounds
- ®-BINAP
- (S)-Phos
- ®-MeO-BIPHEP
- (S)-SEGPHOS
Properties
IUPAC Name |
[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34P2/c1-6-16-27(17-7-1)32(34(30-22-12-4-13-23-30)31-24-14-5-15-25-31)26-33(28-18-8-2-9-19-28)29-20-10-3-11-21-29/h2-5,8-15,18-25,27,32H,1,6-7,16-17,26H2/t32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAHANCDXSBKPT-JGCGQSQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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